molecular formula C40H48N4O2+2 B1588224 C-Calebassine CAS No. 7257-29-6

C-Calebassine

Número de catálogo: B1588224
Número CAS: 7257-29-6
Peso molecular: 616.8 g/mol
Clave InChI: HVWCEUHZKLPKRE-XIBKSJEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C-Calebassine is a chemical compound with the molecular formula C30H42O7. It is a type of cucurbitacin, a class of highly oxygenated tetracyclic triterpenoids found in plants, particularly in the Cucurbitaceae family. This compound is known for its potent biological activities, including neurotoxicity and its use as a curare-like agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of C-Calebassine involves the extraction from cucurbitaceous plants such as Fructus Melo (Cucumis melo L.). The process includes the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction is followed by purification steps to isolate this compound in its pure form.

Industrial Production Methods

Industrial production of this compound typically involves the preparation of dripping pills. This method includes the use of cucurbitacin extract, polyethanediol 6000, polyethanediol 400, and alcohol as a cooler. The dripping pill form is advantageous due to its rapid dissolution, good absorption, and high bioavailability .

Análisis De Reacciones Químicas

Types of Reactions

C-Calebassine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

C-Calebassine has a wide range of scientific research applications:

Mecanismo De Acción

C-Calebassine exerts its effects primarily through its interaction with neuromuscular junctions. It acts as a competitive neuromuscular blocking agent, similar to curare, by inhibiting the transmission of nerve impulses to muscles. This leads to muscle relaxation and paralysis . The molecular targets involved include nicotinic acetylcholine receptors at the neuromuscular junction.

Comparación Con Compuestos Similares

C-Calebassine is compared with other similar compounds such as:

    Usambarensine: Exhibits atropine-like and spasmolytic activities.

    Dihydrotoxiferine: Another competitive neuromuscular blocking agent.

    C-curarine: Similar in its neuromuscular blocking properties.

    Afrocurarine: Also a competitive neuromuscular blocking agent.

This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent biological activities and its use in various scientific and medical applications.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for isolating C-Calebassine from natural sources?

Answer: Isolation requires optimizing extraction solvents (e.g., ethanol/water ratios) and chromatographic techniques (e.g., HPLC or column chromatography). Validate purity via NMR and mass spectrometry, ensuring reproducibility by documenting solvent gradients, temperature, and pressure conditions. Compare yield metrics across plant tissues (e.g., bark vs. leaves) to identify optimal sources .

Q. How can researchers design experiments to confirm the structural identity of this compound?

Answer: Combine spectroscopic methods (e.g., 2D-NMR for stereochemistry, X-ray crystallography for absolute configuration) with computational modeling (DFT calculations). Cross-validate results against existing databases (e.g., PubChem, Reaxys) and published spectral libraries. Discrepancies in NOESY or COSY correlations warrant re-isolation or synthetic validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Include controls for cytotoxicity and validate assays in triplicate. Address variability via ANOVA or mixed-effects models, reporting confidence intervals to contextualize potency claims .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

Answer: Conduct pathway enrichment analysis (e.g., KEGG, GO) on omics data to identify conflicting targets. Validate hypotheses using CRISPR knockouts or siRNA silencing in cell models. Compare results across cell lines (e.g., HEK293 vs. primary cells) and employ Bayesian meta-analysis to reconcile discrepancies .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Answer: Prioritize modular synthetic routes (e.g., Suzuki coupling for aromatic moieties, enzymatic resolution for chiral centers). Use Design of Experiments (DoE) to optimize reaction conditions (temperature, catalysts). Characterize intermediates via LC-MS and compare bioactivity of synthetic vs. natural compounds to confirm fidelity .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies of this compound?

Answer: Adhere to ARRIVE guidelines for animal studies, including blinding and randomization. Share raw data and protocols via repositories like Zenodo. For in vitro work, use authentication certificates for cell lines and report Mycoplasma testing. Pre-register hypotheses on platforms like Open Science Framework .

Q. Methodological Frameworks

Q. Which computational tools are most effective for predicting this compound’s pharmacokinetic properties?

Answer: Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, bioavailability, and CYP450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference results with molecular dynamics simulations to assess binding affinity to plasma proteins .

Q. How can researchers apply the FINER criteria to evaluate proposed studies on this compound?

Answer:

  • Feasible : Ensure access to specialized equipment (e.g., high-field NMR) and biological models.
  • Interesting : Align with gaps in alkaloid biosynthesis or neurodegenerative disease pathways.
  • Novel : Explore understudied targets (e.g., tau protein modulation).
  • Ethical : Obtain IRB approval for human-derived cell lines.
  • Relevant : Link to therapeutic areas with unmet needs (e.g., Alzheimer’s) .

Q. Data Contradiction Analysis

Q. What steps mitigate bias when interpreting conflicting cytotoxicity data for this compound?

Answer: Standardize assay conditions (e.g., incubation time, serum concentration). Perform sensitivity analysis to identify outlier datasets. Use machine learning (e.g., random forests) to rank variables (e.g., cell viability, ROS levels) by influence. Publish negative results to reduce publication bias .

Q. How can meta-regression address heterogeneity in this compound’s reported antioxidant effects?

Answer: Aggregate data from ≥10 studies, coding variables (e.g., assay type, sample purity). Apply random-effects meta-regression to quantify heterogeneity (I² statistic). Subgroup analyses can isolate factors like solvent polarity or assay sensitivity (e.g., DPPH vs. FRAP) .

Q. Tables: Key Methodological Recommendations

Aspect Recommendation Evidence
Structural ValidationCombine X-ray crystallography with DFT calculations
Bioactivity ReproducibilityPre-register protocols, use authenticated cell lines
Data ContradictionApply Bayesian meta-analysis and sensitivity tests

Propiedades

IUPAC Name

(28E,38E)-28,38-di(ethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniadodecacyclo[25.5.2.211,14.11,26.110,17.02,7.09,25.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,18,20,22-hexaene-35,36-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48N4O2/c1-5-23-21-43(3)17-15-37-27-11-7-10-14-30(27)42-36-34-26-20-32-38(16-18-44(32,4)22-24(26)6-2)28-12-8-9-13-29(28)41(40(34,38)46)35(36)33(39(37,42)45)25(23)19-31(37)43/h5-14,25-26,31-36,45-46H,15-22H2,1-4H3/q+2/b23-5-,24-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCEUHZKLPKRE-XIBKSJEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC34C2CC1C5C3(N(C6C5N7C8=CC=CC=C8C91C7(C6C2CC9[N+](CC1)(CC2=CC)C)O)C1=CC=CC=C41)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2C3C4(N(C5=CC=CC=C5C46C(C2)[N+](C1)(CC6)C)C7C3N8C9(C7C1/C(=C\C)/C[N+]2(C(C9(C3=CC=CC=C83)CC2)C1)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N4O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7257-29-6
Record name C-Calebassine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007257296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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